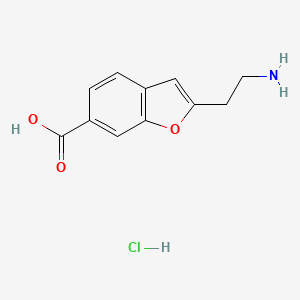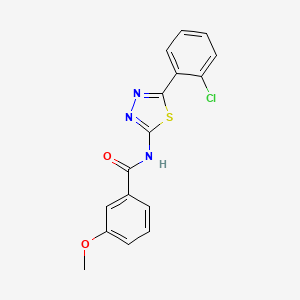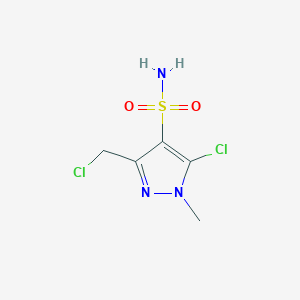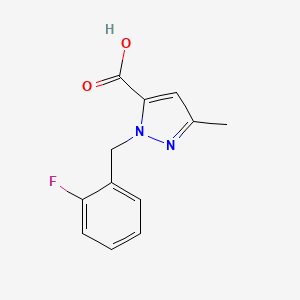
2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers. It’s highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions . It’s widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials due to its biocompatibility and low toxicity .
Synthesis Analysis
A process for the preparation of 2-aminoethyl methacrylate involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride . The ratio of the total amount of hydrogen chloride to the total amount of the ketimine compound of 2-aminoethyl methacrylate is in the range of 1.0 to 1.5 .
Molecular Structure Analysis
The molecular formula for 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The molecular weight is 165.62 .
Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
2-Aminoethyl methacrylate hydrochloride is a white to light yellow crystalline powder . It has a melting point of 102-110 °C (lit.) and is soluble in water .
Mecanismo De Acción
Target of Action
Benzofuran compounds are known to exhibit a wide array of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives are known to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Benzofuran-6-carboxylic acid is known to be a reagent in the development of potent lfa-1/icam antagonist sar 118, an ophthalmic solution for treating dry eyes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride in lab experiments is its selectivity for the D1 dopamine receptor. This allows for specific activation of this receptor, which can be useful in studying its downstream signaling pathways and physiological effects. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for the study of 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride. One potential direction is the development of new analogs of this compound with improved selectivity and efficacy. Another direction is the study of the downstream signaling pathways of the D1 dopamine receptor and their potential applications in the treatment of neurological disorders. Additionally, the potential applications of this compound in the treatment of addiction and other psychiatric disorders warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and optimized. Further research is required to fully understand the potential of this compound and its analogs in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride involves the reaction of benzofuran-6-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been extensively studied and optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience, where it is used as a selective dopamine receptor agonist. It has been shown to activate the D1 dopamine receptor and has potential applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-4-3-9-5-7-1-2-8(11(13)14)6-10(7)15-9;/h1-2,5-6H,3-4,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSRIPDBLPIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)